molecular formula C17H15BrN4O4 B15019357 N-(3-bromophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-bromophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B15019357
M. Wt: 419.2 g/mol
InChI Key: ODJPHRXXOZOJGQ-YBFXNURJSA-N
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Description

N-(3-BROMOPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound characterized by the presence of bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves a multi-step process. One common method includes the reaction of 3-bromobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3-bromopropanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts or acidic/basic conditions to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form new hydrazones.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and acetonitrile are frequently used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

N-(3-BROMOPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The nitro group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules. The hydrazone moiety can form hydrogen bonds and participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-Bromophenyl)methylidene]-4-nitroaniline
  • N-(4-{N’-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}phenyl)propanamide

Uniqueness

N-(3-BROMOPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15BrN4O4

Molecular Weight

419.2 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15BrN4O4/c18-13-2-1-3-14(10-13)20-16(23)8-9-17(24)21-19-11-12-4-6-15(7-5-12)22(25)26/h1-7,10-11H,8-9H2,(H,20,23)(H,21,24)/b19-11+

InChI Key

ODJPHRXXOZOJGQ-YBFXNURJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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